Droloxifene citrate

Beschreibung

Eigenschaften

IUPAC Name |

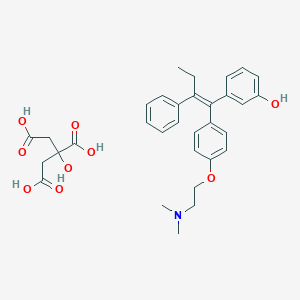

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJXPMSTODOYNP-BTKVJIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97752-20-0 | |

| Record name | Droloxifene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droloxifene citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DROLOXIFENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Estrogen Receptor Binding Affinity of Droloxifene Citrate

Abstract

This technical guide provides a comprehensive examination of the estrogen receptor (ER) binding affinity of droloxifene citrate, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class. Developed as a potential successor to tamoxifen for the treatment of hormone-dependent breast cancer and osteoporosis, droloxifene's clinical development was ultimately halted. However, its distinct pharmacological profile, characterized by a high affinity for the estrogen receptor, continues to make it a subject of scientific interest. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of droloxifene's molecular interactions with ERα and ERβ, the structural basis of its activity, and the downstream signaling consequences of this binding. Furthermore, this guide provides a detailed, field-proven protocol for determining ER binding affinity using a competitive radioligand binding assay, a cornerstone technique in the characterization of SERMs.

Introduction: The Significance of Estrogen Receptor Binding in SERM Development

Selective Estrogen Receptor Modulators (SERMs) are a class of therapeutic agents that exhibit tissue-specific estrogen receptor agonist or antagonist activity[1]. This duality allows for the targeted modulation of estrogenic signaling, offering the potential to elicit beneficial estrogen-like effects in certain tissues (e.g., bone) while antagonizing detrimental effects in others (e.g., breast)[1]. The clinical utility of SERMs in indications such as breast cancer and osteoporosis is well-established[2].

The cornerstone of a SERM's pharmacological profile is its binding affinity for the two principal estrogen receptor subtypes: ERα and ERβ. The affinity, typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays, dictates the potency of the compound. Moreover, the relative affinity for ERα and ERβ can significantly influence the tissue-specific effects of the drug.

Droloxifene, also known as 3-hydroxytamoxifen, is a phenolic analogue of tamoxifen that was investigated for the treatment of breast cancer and osteoporosis[3]. Preclinical studies consistently demonstrated that droloxifene possesses a significantly higher binding affinity for the estrogen receptor compared to its parent compound, tamoxifen[2][4]. This enhanced affinity was a key rationale for its development, with the hypothesis that it could lead to improved efficacy and a more favorable therapeutic index[4]. Although droloxifene did not achieve market approval, a detailed understanding of its interaction with the estrogen receptor provides valuable insights into the structure-activity relationships of triphenylethylene SERMs and informs the ongoing development of novel endocrine therapies.

Molecular Pharmacology of this compound

Chemical and Physical Properties

Droloxifene is a nonsteroidal compound belonging to the triphenylethylene family of SERMs. It is structurally very similar to tamoxifen, with the key difference being the presence of a hydroxyl group at the 3-position of one of the phenyl rings. This modification is pivotal to its enhanced receptor affinity. In pharmaceutical preparations, droloxifene is typically formulated as the citrate salt.

| Property | Description |

| Chemical Name | (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol |

| Synonyms | 3-hydroxytamoxifen, K-060E |

| Molecular Formula | C26H29NO2 (Droloxifene) |

| Molecular Weight | 387.52 g/mol (Droloxifene) |

| Formulation | This compound |

| Appearance | Off-white, crystalline powder (Citrate salt) |

Estrogen Receptor Binding Affinity

Droloxifene and its primary metabolite, N-desmethyldroloxifene, exhibit a high binding affinity for the estrogen receptor[5]. Multiple studies have reported that droloxifene's affinity for the ER is substantially greater than that of tamoxifen, with estimates ranging from 10- to 60-fold higher[3][4]. In competitive binding assays using the ER-positive human breast cancer cell line MCF-7, droloxifene demonstrated an IC50 value of approximately 1 x 10⁻⁸ M for the displacement of radiolabeled 17β-estradiol[5]. The affinity of droloxifene for the estrogen receptor has also been reported to be in the range of 0.2% to 15.2% relative to estradiol in various studies[3]. It is important to note that droloxifene exists as geometric isomers, with the E-isomer possessing a tenfold higher affinity for the ER compared to the Z-isomer[6].

Table 1: Comparative Estrogen Receptor Binding Affinities of Selected SERMs

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Notes and References |

| 17β-Estradiol | 0.68 | 1.01 | Natural ligand, for comparison.[6] |

| Droloxifene | ~10 | Not Reported | IC50 for displacement of 17β-estradiol in MCF-7 cells.[5] |

| Tamoxifen | - | - | Affinity is 10- to 60-fold lower than droloxifene.[4] |

| 4-Hydroxytamoxifen | 0.98 | 2.46 | Active metabolite of tamoxifen.[6] |

| Raloxifene | 0.66 | Not Determined | [6] |

Note: The IC50 values for 4-Hydroxytamoxifen and Raloxifene are from a single study for better comparability. The IC50 for Droloxifene is from a separate study.

Experimental Protocol: Determination of Estrogen Receptor Binding Affinity via Competitive Radioligand Binding Assay

The following protocol outlines a robust and self-validating method for determining the binding affinity of a test compound, such as this compound, for the estrogen receptor using a competitive radioligand binding assay with rat uterine cytosol.

Rationale and Causality of Experimental Choices

This assay is based on the principle of competition between a radiolabeled ligand (e.g., [³H]-17β-estradiol) and an unlabeled test compound for a finite number of estrogen receptors in a biological preparation. By measuring the displacement of the radioligand at various concentrations of the test compound, an IC50 value can be determined, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) of the test compound, a direct measure of its binding affinity.

The choice of rat uterine cytosol as the source of ERs is based on its high expression of both ERα and ERβ, providing a physiologically relevant system. The use of a saturating concentration of the radioligand ensures that the assay is sensitive to competition from the unlabeled ligand.

Detailed Step-by-Step Methodology

3.2.1. Preparation of Rat Uterine Cytosol

-

Animal Preparation: Use sexually immature female Sprague-Dawley rats (21-25 days old).

-

Tissue Harvest: Euthanize rats and immediately excise the uteri. Trim away fat and connective tissue.

-

Homogenization: Weigh the pooled uteri and homogenize in 4 volumes of ice-cold TEDG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4) using a Polytron or similar homogenizer.

-

Centrifugation: Centrifuge the homogenate at 105,000 x g for 60 minutes at 4°C to pellet the microsomal and nuclear fractions.

-

Cytosol Collection: Carefully collect the supernatant (cytosol) and determine the protein concentration using a Bradford or BCA protein assay.

-

Storage: Aliquot the cytosol and store at -80°C until use.

3.2.2. Competitive Binding Assay

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, [³H]-17β-estradiol, and uterine cytosol.

-

Non-specific Binding: Assay buffer, [³H]-17β-estradiol, a saturating concentration of unlabeled 17β-estradiol (e.g., 100-fold excess), and uterine cytosol.

-

Test Compound: Assay buffer, [³H]-17β-estradiol, varying concentrations of this compound, and uterine cytosol.

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: Add a charcoal-dextran slurry to each well to adsorb unbound radioligand. Incubate for 10-15 minutes at 4°C with occasional mixing.

-

Centrifugation: Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

Scintillation Counting: Transfer an aliquot of the supernatant from each well to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3.2.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and test compound counts.

-

Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of this compound.

-

Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Workflow Diagram

Caption: Workflow for ER Competitive Binding Assay.

Structural Basis of Droloxifene's Interaction with the Estrogen Receptor

While a crystal structure of droloxifene in complex with the estrogen receptor is not publicly available, its structural similarity to 4-hydroxytamoxifen allows for a well-supported model of its binding mode. Like other triphenylethylene SERMs, droloxifene is believed to occupy the same ligand-binding pocket as the natural agonist, 17β-estradiol.

The key to a SERM's antagonist activity lies in the orientation of its bulky side chain. This side chain sterically hinders the conformational change in Helix 12 of the ER's ligand-binding domain that is necessary for the recruitment of coactivator proteins. Instead, the receptor adopts a conformation that favors the binding of corepressor proteins, leading to the silencing of gene transcription.

The 3-hydroxyl group of droloxifene is thought to form a critical hydrogen bond with the ER's ligand-binding pocket, analogous to the 3-hydroxyl group of estradiol, which contributes to its high binding affinity.

Downstream Signaling Consequences of Droloxifene-ER Binding

The binding of droloxifene to the estrogen receptor initiates a cascade of intracellular events that ultimately determine its tissue-specific effects. As an antagonist in breast cancer cells, droloxifene binding leads to the following key downstream effects:

-

Cell Cycle Arrest: Droloxifene has been shown to block human breast cancer cells in the G1 phase of the cell cycle, thereby inhibiting proliferation[4].

-

Induction of TGF-β: Droloxifene effectively induces the expression of Transforming Growth Factor-β (TGF-β), a potent inhibitor of epithelial cell growth[4]. This contributes to its anti-proliferative effects.

-

Inhibition of c-myc Expression: Droloxifene prevents the estrogen-stimulated expression of the proto-oncogene c-myc, a key regulator of cell growth and proliferation[4].

The following diagram illustrates the proposed signaling pathway following droloxifene binding to the ER in a breast cancer cell.

Caption: Downstream Signaling of Droloxifene in Breast Cancer Cells.

Conclusion

This compound is a potent SERM with a high binding affinity for the estrogen receptor, significantly exceeding that of tamoxifen. This high affinity is attributed to its 3-hydroxyl group, which facilitates a strong interaction with the ER's ligand-binding pocket. As an ER antagonist in breast tissue, droloxifene effectively inhibits cell proliferation by inducing G1 cell cycle arrest, stimulating the production of the growth inhibitor TGF-β, and repressing the expression of the proto-oncogene c-myc.

Although its clinical development was discontinued, the study of droloxifene has provided valuable insights into the structure-activity relationships of triphenylethylene SERMs. The methodologies outlined in this guide for assessing ER binding affinity remain the gold standard in the field and are essential for the characterization of novel endocrine therapies. A deeper understanding of the nuanced interactions between SERMs and the different estrogen receptor subtypes will continue to drive the development of more effective and safer treatments for hormone-related diseases.

References

-

Hasmann, M., Rattel, B., & Löser, R. (1994). Preclinical data for droloxifene. Cancer Letters, 84(1), 101–116. [Link]

-

Rauschning, W., & Pritchard, K. I. (1994). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Breast Cancer Research and Treatment, 31(1), 83–94. [Link]

-

National Center for Biotechnology Information. (n.d.). Droloxifene. In PubChem. Retrieved January 25, 2026, from [Link]

-

International Agency for Research on Cancer. (1996). Droloxifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. [Link]

-

Wikipedia contributors. (2025, December 23). Droloxifene. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Lippert, C., Seeger, H., Mueck, A. O., & Lippert, T. H. (2001). The effect of 17beta-estradiol, 4-hydroxytamoxifen, raloxifene and ICI 182 780 on the proliferation of human uterine cancer cell lines. Journal of Cancer Research and Clinical Oncology, 127(4), 243–250. [Link]

-

Löser, R., Seibel, K., & Eppenberger, U. (1990). Pharmacological activities of droloxifene isomers. Journal of Steroid Biochemistry and Molecular Biology, 37(6), 805–808. [Link]

-

Shelly, W., Draper, M. W., Krishnan, V., & Taylor, R. N. (2008). Selective estrogen receptor modulators: an update on recent clinical findings. Obstetrical & Gynecological Survey, 63(3), 163–181. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. Droloxifene, a new antiestrogen: its role in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Droloxifene - Wikipedia [en.wikipedia.org]

- 4. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metabolites and Biotransformation of Droloxifene Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droloxifene, a selective estrogen receptor modulator (SERM), has been a subject of significant interest in oncological and endocrinological research. As a structural analogue of tamoxifen, its metabolic fate is a critical determinant of its therapeutic efficacy and safety profile. This technical guide provides a comprehensive exploration of the biotransformation of droloxifene, detailing its metabolic pathways, the enzymatic systems involved, and the analytical methodologies requisite for the characterization of its metabolites. We delve into the causality behind experimental choices in studying droloxifene metabolism and present detailed protocols for in vitro investigations. This guide is intended to be an authoritative resource for researchers and drug development professionals, fostering a deeper understanding of droloxifene's metabolic landscape and providing practical insights for future research and development endeavors.

Introduction: The Clinical and Pharmacological Context of Droloxifene

Droloxifene, chemically (E)-1-[4'-(2-dimethylaminoethoxy)phenyl]-1-(3-hydroxyphenyl)-2-phenylbut-1-ene, is a non-steroidal SERM belonging to the triphenylethylene class.[1] It was developed as a potential alternative to tamoxifen for the treatment of hormone receptor-positive breast cancer. The pharmacological rationale for droloxifene's development was based on its higher binding affinity for the estrogen receptor (ER) and a potentially more favorable ratio of antiestrogenic to estrogenic activity compared to tamoxifen.[2]

The biotransformation of droloxifene is a pivotal aspect of its pharmacology. Metabolism can lead to the formation of active metabolites that contribute to the drug's overall therapeutic effect, or inactive metabolites that are cleared from the body. Understanding these metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in response, and potential toxicities.

The Metabolic Landscape of Droloxifene: Pathways and Key Metabolites

Droloxifene undergoes extensive Phase I and Phase II metabolism, primarily in the liver, before its excretion. The main route of elimination is through the feces, with a smaller proportion excreted in the urine.[3] The biotransformation of droloxifene results in a number of metabolites, with the most significant in humans being:

-

Droloxifene Glucuronide: The major metabolite, formed through direct conjugation of a glucuronic acid moiety to the parent drug.[3]

-

N-desmethyldroloxifene: A product of oxidative N-demethylation of the dimethylaminoethoxy side chain.[4]

-

4-methoxydroloxifene: Formed via methylation of a hydroxyl group.[4]

-

Droloxifene N-oxide: A result of the oxidation of the tertiary amine on the side chain.[3]

-

Side-chain hydroxylated droloxifene: Produced by hydroxylation of the dimethylaminoethoxy side chain.[3]

Phase I Metabolism: The Role of Cytochrome P450 Enzymes

Phase I metabolic reactions introduce or expose functional groups on the droloxifene molecule, preparing it for Phase II conjugation. These oxidative reactions are primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. While direct studies on the specific CYP450 isoforms responsible for droloxifene metabolism are limited, strong inferences can be drawn from the well-characterized metabolism of the structurally similar tamoxifen.

-

N-demethylation to N-desmethyldroloxifene: This is a major pathway for many xenobiotics with N,N-dimethyl groups. For tamoxifen, this reaction is predominantly catalyzed by CYP3A4 .[5] It is highly probable that CYP3A4 is also the primary enzyme responsible for the N-demethylation of droloxifene.

-

Aromatic Hydroxylation: The hydroxylation of the phenyl rings is another potential Phase I metabolic route. In tamoxifen, the formation of the highly active metabolite, 4-hydroxytamoxifen, is primarily mediated by CYP2D6 .[6][7] Given the structural similarities, it is plausible that CYP2D6 is also involved in any aromatic hydroxylation of droloxifene.

Phase II Metabolism: Glucuronidation as the Major Clearance Pathway

Phase II metabolism involves the conjugation of endogenous molecules to the drug or its Phase I metabolites, increasing their water solubility and facilitating their excretion. For droloxifene, the most significant Phase II reaction is glucuronidation.

-

Formation of Droloxifene Glucuronide: This is the most abundant metabolite of droloxifene found in human plasma.[3] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Based on studies of other SERMs with phenolic hydroxyl groups, such as raloxifene, the key UGT isoforms likely involved in droloxifene glucuronidation are UGT1A1, UGT1A8, and UGT1A9 .[8][9]

Pharmacological Activity of Droloxifene Metabolites

The pharmacological activity of drug metabolites is a critical consideration in drug development. Metabolites can be active, inactive, or even have a different pharmacological profile than the parent compound.

-

N-desmethyldroloxifene: This metabolite has been shown to retain significant antiestrogenic activity. Studies have demonstrated that N-desmethyldroloxifene has a high binding affinity for the estrogen receptor, comparable to that of droloxifene itself.[4][10] Its anti-estrogenic effects, as measured by the inhibition of uterine growth and the proliferation of breast cancer cells, are also similar to the parent drug.[10]

The pharmacological activities of other minor metabolites, such as the N-oxide and hydroxylated derivatives, have not been extensively characterized.

Quantitative Analysis of Droloxifene and its Metabolites

Accurate and sensitive analytical methods are essential for the quantitative determination of droloxifene and its metabolites in biological matrices. This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

| Analytical Method | Description | Application |

| High-Performance Liquid Chromatography (HPLC) | A robust and widely used technique for separating and quantifying drugs and their metabolites. Often coupled with UV or fluorescence detection.[11] | Quantification of droloxifene and its major metabolites in plasma and other biological samples.[11] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive and specific method for the identification and quantification of volatile and thermally stable compounds after derivatization.[3] | Used in early studies for the characterization of droloxifene metabolites.[3] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The current gold standard for bioanalytical studies, offering high sensitivity, selectivity, and throughput.[12][13] | Enables the simultaneous quantification of droloxifene and a panel of its metabolites at low concentrations in complex biological matrices like plasma.[13] |

Table 1: Pharmacokinetic Parameters of Droloxifene and its Major Metabolites in Humans

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (% of total 14C) |

| Droloxifene | 196 | 0.9 - 1.1 | 31.6 | 21 |

| Droloxifene Glucuronide | 851 | 0.9 - 1.1 | 32.0 | 37 |

| N-desmethyldroloxifene | 6 | - | - | - |

| 4-methoxydroloxifene | 1 | - | - | - |

Data is compiled from a single oral dose study of 141 mg of 14C-droloxifene citrate in post-menopausal women.[3]

Experimental Protocols for In Vitro Metabolism Studies

In vitro metabolism studies using human liver microsomes are a cornerstone of preclinical drug development. They provide valuable information on metabolic stability, metabolite identification, and potential for drug-drug interactions.

In Vitro Metabolism of Droloxifene in Human Liver Microsomes

Objective: To determine the metabolic profile of droloxifene and identify the major metabolites formed by human liver microsomes.

Materials:

-

Droloxifene citrate

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL), and droloxifene (final concentration, e.g., 1 µM).

-

For glucuronidation assessment, include UDPGA (final concentration, e.g., 2 mM) in a separate set of incubations.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean tube and analyze by LC-MS/MS for the presence of droloxifene and its potential metabolites.

-

Reaction Phenotyping: Identifying the CYP450 Isoforms Involved

Objective: To identify the specific CYP450 isoforms responsible for the oxidative metabolism of droloxifene.

Methodology:

This can be achieved through two primary approaches:

-

Using specific chemical inhibitors: Incubate droloxifene with HLM in the presence and absence of known selective inhibitors for major CYP450 isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant decrease in the formation of a particular metabolite in the presence of an inhibitor suggests the involvement of that specific CYP450 isoform.

-

Using recombinant human CYP450 enzymes: Incubate droloxifene with individual recombinant human CYP450 enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). The formation of metabolites by a specific recombinant enzyme directly demonstrates its catalytic activity towards droloxifene.

Visualizing the Biotransformation of Droloxifene

Caption: Postulated metabolic pathways of droloxifene in humans.

Caption: Experimental workflow for in vitro metabolism of droloxifene.

Conclusion and Future Directions

The biotransformation of droloxifene is a complex process involving both Phase I and Phase II metabolic enzymes, leading to the formation of several metabolites. The major metabolic pathway is glucuronidation, resulting in the formation of the inactive droloxifene glucuronide. N-demethylation, mediated likely by CYP3A4, produces the active metabolite N-desmethyldroloxifene.

While significant progress has been made in understanding the metabolism of droloxifene, several areas warrant further investigation. Definitive studies to identify the specific CYP450 and UGT isoforms involved in droloxifene metabolism are needed. A comprehensive characterization of the pharmacological activities of all identified metabolites would provide a more complete understanding of the drug's overall effect. Furthermore, investigating the potential for pharmacogenetic variations in the metabolizing enzymes to influence patient response to droloxifene could pave the way for a more personalized therapeutic approach. This in-depth technical guide serves as a foundation for such future research, providing the necessary background and experimental frameworks to advance our knowledge of this important selective estrogen receptor modulator.

References

-

Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved January 25, 2026, from [Link]

-

John, B. A., Brodie, R. R., Baldock, G. A., McBurney, A., Chasseaud, L. F., Jank, P., & Von Nieciecki, A. (2002). Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects. Xenobiotica, 32(8), 699–713. [Link]

-

Löser, R., Seibel, K., & Eppenberger, U. (1985). No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen). International journal of cancer, 36(6), 701–703. [Link]

-

Bruning, P. F. (1992). Droloxifene, a new antiestrogen: its role in metastatic breast cancer. Cancer treatment reviews, 18 Suppl B, 29–33. [Link]

-

Hasmann, M., Rattel, B., & Löser, R. (1994). Preclinical data for droloxifene. Cancer letters, 84(1), 101–116. [Link]

-

Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and bioanalytical chemistry, 403(6), 1547–1557. [Link]

- Dehal, S. S., & Kupfer, D. (1997). CYP2D6 catalyzes tamoxifen 4-hydroxylation in human liver. Cancer research, 57(16), 3402–3406.

-

Sun, D., Jones, N. R., Manni, A., & Lazarus, P. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. The Journal of pharmacology and experimental therapeutics, 345(2), 259–270. [Link]

-

Boocock, D. J., Brown, K., Gibbs, A. H., & Styles, J. A. (2002). Identification of human CYP isoforms involved in the metabolism of tamoxifen and toremifene. Drug metabolism and disposition: the biological fate of chemicals, 30(2), 158–165. [Link]

-

Crewe, H. K., Notley, L. M., Wrin, J. W., Lennard, M. S., & Gillam, E. M. (2002). The role of human P450 2D6 in the N-demethylation of tamoxifen. Journal of biochemical and molecular toxicology, 16(4), 180–187. [Link]

-

Gjerde, J., Geisler, J., Lundgren, S., Ekse, D., & Lund, H. (2010). A sensitive and specific liquid chromatography-tandem mass spectrometry method for determination of tamoxifen and its metabolites in serum. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2609–2616. [Link]

-

Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & therapeutics, 51(3), 347–369. [Link]

-

Trdan Lušin, T., Mrhar, A., & Trontelj, J. (2012). Kinetic analyses of raloxifene glucuronidation by human liver microsomes and UDP-glucuronosyltransferases. Drug metabolism and pharmacokinetics, 27(2), 227–235. [Link]

- European Medicines Agency. (2012).

- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.

-

Wikipedia. (2023, December 1). Droloxifene. In Wikipedia. Retrieved January 25, 2026, from [Link]

-

Sun, D., Jones, N. R., Manni, A., & Lazarus, P. (2013). Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo. The Journal of pharmacology and experimental therapeutics, 345(2), 259–270. [Link]

- Oxford Biomedical Research. (1997). In Vitro Approaches to Human Drug Metabolism.

-

Wickramage, I., Tennekoon, K. H., & Ariyaratne, M. A. Y. (2017). CYP2D6 polymorphisms may predict occurrence of adverse effects to tamoxifen: a preliminary retrospective study. Breast Cancer: Targets and Therapy, 9, 133–141. [Link]

- Jank, P., & Pollow, K. (1991). Pharmacokinetics of droloxifene in mice, rats, monkeys, premenopausal and postmenopausal patients. American journal of clinical oncology, 14 Suppl 2, S13–S20.

-

Notley, L. M., Crewe, H. K., & Lennard, M. S. (2005). CYP2D6-mediated catalysis of tamoxifen aromatic hydroxylation with an NIH shift: similar hydroxylation mechanism in chicken, rat and human liver microsomes. The Journal of steroid biochemistry and molecular biology, 97(1-2), 101–107. [Link]

-

Al-Majdoub, Z. M., Al-Kaf, A. G., & El-Kersh, M. A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina (Kaunas, Lithuania), 59(10), 1739. [Link]

-

Gjerde, J., Geisler, J., Lundgren, S., Ekse, D., & Lund, H. (2011). Impacts of the glucuronidase genotypes UGT1A4, UGT2B7, UGT2B15 and UGT2B17 on tamoxifen metabolism in breast cancer patients. PloS one, 6(9), e24666. [Link]

- Grill, H. J., & Pollow, K. (1991). Pharmacokinetics of droloxifene and its metabolites in breast cancer patients. American journal of clinical oncology, 14 Suppl 2, S21–S29.

-

Abe, H., Jeong, Y., & Reid, J. M. (2023). Development and validation of a liquid chromatography-mass spectrometry assay for quantification of Z- and E- isomers of endoxifen and its metabolites in plasma from women with estrogen receptor positive breast cancer. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1220, 123681. [Link]

-

Bargon, C. A., Gout-Zwart, J. J., van der Bol, J. M., van Schaik, R. H., van der Weide, J., & Guchelaar, H. J. (2017). Effect of CYP3A422, CYP3A53, and CYP3A combined genotypes on tamoxifen metabolism. European journal of clinical pharmacology, 73(11), 1431–1438. [Link]

-

Dick, R. A., & Crew, A. P. (2010). CYP3A4-mediated oxygenation versus dehydrogenation of raloxifene. Drug metabolism and disposition: the biological fate of chemicals, 38(6), 948–958. [Link]

-

Wijayaratne, A. L., Nagel, S. C., & McDonnell, D. P. (1999). Comparative analyses of mechanistic differences among antiestrogens. Endocrinology, 140(12), 5828–5840. [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103–141. [Link]

-

van der Nagel, B. C., de Vries, Schultink, A. H., Rosing, H., Schellens, J. H., & Beijnen, J. H. (2013). Quantification of tamoxifen and three of its phase-I metabolites in human plasma by liquid chromatography/triple-quadrupole mass spectrometry. Journal of pharmaceutical and biomedical analysis, 78-79, 165–173. [Link]

-

Maggo, S. D., Savage, R. L., & Kennedy, M. A. (2017). Pharmacokinetics of Tamoxifen and Its Major Metabolites and the Effect of the African Ancestry Specific CYP2D6*17 Variant on the Formation of the Active Metabolite, Endoxifen. Pharmaceutics, 9(3), 29. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Selective Estrogen Receptor Modulators. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 25, 2026, from [Link]

-

Lu, W. J., Desta, Z., & Flockhart, D. A. (2012). Inhibition of cytochrome P450 enzymes by the E- and Z-isomers of norendoxifen. Drug metabolism and disposition: the biological fate of chemicals, 40(8), 1633–1640. [Link]

-

Cecchini, R. S., Wickerham, D. L., & Costantino, J. P. (2012). Evaluation of CYP2D6 and efficacy of tamoxifen and raloxifene in women treated for breast cancer chemoprevention: results from the NSABP P-1 and P-2 clinical trials. Breast cancer research and treatment, 136(2), 481–489. [Link]

-

El-Gendy, M. A., El-Sherbeny, M. A., & El-Subbagh, H. I. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International journal of molecular sciences, 22(22), 12575. [Link]

-

Taylor & Francis. (n.d.). Selective estrogen receptor modulator – Knowledge and References. Retrieved January 25, 2026, from [Link]

Sources

- 1. Droloxifene - Wikipedia [en.wikipedia.org]

- 2. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of the anti-oestrogen droloxifene in female human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. CYP2D6 catalyzes tamoxifen 4-hydroxylation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. No loss of estrogenic or anti-estrogenic activity after demethylation of droloxifene (3-OH-tamoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of droloxifene and its metabolites in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Droloxifene Citrate and its Z- and E-Isomers

Foreword

Droloxifene, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene family, emerged as a promising second-generation analogue of tamoxifen.[1][2] Characterized by a hydroxyl group at the 3-position of the phenyl ring, droloxifene, chemically known as 3-hydroxytamoxifen, was engineered with the intent of improving upon the therapeutic profile of its predecessor.[1][2] Preclinical studies revealed a significantly higher binding affinity for the estrogen receptor (ER) and a more favorable antiestrogenic-to-estrogenic activity ratio compared to tamoxifen.[3] Despite these initial advantages and progression to Phase III clinical trials for breast cancer and osteoporosis, its development was ultimately halted due to findings of lesser efficacy compared to tamoxifen.[2]

This technical guide provides a comprehensive overview of droloxifene citrate, with a particular focus on the distinct properties and handling of its geometric (E)- and (Z)-isomers. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound in research settings or utilize it as a reference standard. We will delve into its chemical synthesis, isomeric separation, pharmacological mechanisms, and the analytical methodologies crucial for its characterization.

Chemical and Physical Properties

Droloxifene is typically formulated as a citrate salt to enhance its solubility and stability.[4] The biological activity of droloxifene is almost exclusively attributed to the (E)-isomer, which possesses the correct spatial configuration for high-affinity binding to the estrogen receptor.[5]

| Property | (E)-Droloxifene | (E)-Droloxifene Citrate |

| Chemical Name | (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol | (E)-3-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) |

| Synonyms | 3-Hydroxytamoxifen, K-060E | FK 435, K 060 |

| Molecular Formula | C₂₆H₂₉NO₂ | C₃₂H₃₇NO₉ |

| Molecular Weight | 387.52 g/mol [1] | 579.64 g/mol [6] |

| Appearance | Colorless crystals | Off-white crystalline powder |

| Melting Point | 160–163 °C | 142 °C |

| Solubility | Insoluble in water | Slightly soluble in water (0.078 mg/mL); soluble in methanol; sparingly soluble in ethanol.[4] |

Synthesis and Isomer Separation: A Technical Workflow

The synthesis of droloxifene results in a mixture of its (E)- and (Z)-isomers, necessitating a robust purification strategy to isolate the biologically active (E)-isomer. The general synthetic route involves a Grignard-type reaction followed by acid-catalyzed dehydration.[4]

General Synthetic Pathway

Caption: General synthetic scheme for Droloxifene.

Experimental Protocol: Synthesis (Adapted from General Procedures)

This protocol is a generalized representation based on established chemical transformations for triphenylethylene derivatives. Researchers should optimize conditions for their specific laboratory settings.

-

Grignard Reagent Formation: To a solution of 3-(tetrahydropyran-2-yloxy)phenyl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture until the magnesium is consumed, yielding the Grignard reagent.

-

Addition Reaction: Cool the Grignard reagent to 0 °C and slowly add a solution of 1-[4-[2-(dimethylamino)ethoxy)phenyl]-2-phenylbutan-1-one in anhydrous THF. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.

-

Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent such as toluene or ethanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or hydrochloric acid) and heat the mixture to reflux. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation of Isomer Mixture: Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent, wash with water and brine, dry, and concentrate to yield the crude mixture of (E)- and (Z)-droloxifene.

Isomer Separation: Preparative Chromatography and Recrystallization

The separation of the geometric isomers is critical for obtaining the pure, active (E)-droloxifene. This is typically achieved through column chromatography followed by recrystallization.[4]

Protocol: Isomer Separation

-

Chromatographic Separation:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane or dichloromethane in methanol. The optimal solvent system should be determined by analytical TLC.

-

Procedure: Dissolve the crude isomer mixture in a minimal amount of the mobile phase and load it onto a prepared silica gel column. Elute the column with the mobile phase, collecting fractions. The isomers should separate based on their differing polarities. Monitor the fractions by TLC to identify those containing the pure (E)- and (Z)-isomers.

-

-

Recrystallization:

-

Solvent System: A solvent system in which the desired isomer has lower solubility than the undesired isomer, particularly at cooler temperatures (e.g., ethanol/water, methanol, or ethyl acetate/hexane).

-

Procedure: Dissolve the fractions containing the enriched (E)-isomer in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Pharmacological Profile and Mechanism of Action

Droloxifene's pharmacological activity is mediated through its interaction with estrogen receptors, acting as a SERM with tissue-specific agonist and antagonist effects.

Estrogen Receptor Binding Affinity

The (E)-isomer of droloxifene exhibits a high binding affinity for the estrogen receptor, reported to be 10- to 60-fold higher than that of tamoxifen.[3] The IC₅₀ value for the displacement of 17β-estradiol from the ER is approximately 1 x 10⁻⁸ M.[4] In contrast, the (Z)-isomer has a significantly lower binding affinity, approximately ten times lower than the (E)-isomer, and demonstrates weak to no antiestrogenic activity.[5]

| Compound | Relative Binding Affinity vs. Tamoxifen | IC₅₀ (vs. 17β-estradiol) |

| (E)-Droloxifene | 10-60x higher[3] | ~10 nM[4] |

| (Z)-Droloxifene | ~10x lower than (E)-isomer[5] | Not typically reported due to low activity |

| Tamoxifen | 1x (Reference) | - |

Mechanism of Action: A Dual-Pathway Approach

As a SERM, droloxifene's binding to the estrogen receptor induces conformational changes that differ from those induced by estradiol. This altered receptor conformation leads to differential recruitment of co-activator and co-repressor proteins, resulting in tissue-specific gene regulation.

In breast cancer cells, droloxifene acts as an ER antagonist. This antagonism leads to several key downstream effects:

-

Cell Cycle Arrest: Droloxifene blocks estrogen-receptor-positive breast cancer cells in the G1 phase of the cell cycle, inhibiting proliferation.[3]

-

Induction of TGF-β: It is a potent inducer of Transforming Growth Factor-beta (TGF-β), a cytokine that acts as a negative growth factor in epithelial cells.[7] The induction of TGF-β by droloxifene is more potent than that of tamoxifen.[7]

-

Inhibition of c-myc: Droloxifene prevents the estrogen-stimulated expression of the proto-oncogene c-myc, a key driver of cell proliferation.[3]

Caption: Simplified signaling pathway of Droloxifene's antagonistic action in breast cancer cells.

In bone tissue, droloxifene exhibits estrogen agonist activity, which was explored for its potential in preventing osteoporosis.[1]

Analytical Methodologies

Accurate and precise analytical methods are essential for determining the purity of droloxifene and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

HPLC Method for Isomer Purity and Quantification (Adaptable Protocol)

While a specific, validated method for this compound in a pharmaceutical formulation was not publicly available, the following protocol, adapted from methods for similar SERMs like raloxifene, provides a robust starting point for method development.[8]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile and/or methanol). A common starting ratio is 40:60 (aqueous:organic).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 280-290 nm.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 10-50 µg/mL).

-

Validation Parameters: The method should be validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Formulation Considerations

For research and preclinical studies, this compound is often formulated in a liquid vehicle for oral administration.

Example Oral Formulation for Animal Studies

A common and effective formulation for oral gavage in animal models involves a suspension or solution in a biocompatible vehicle.

-

Vehicle: A mixture of DMSO and corn oil is frequently used to ensure solubility and bioavailability.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

For the working solution, dilute the DMSO stock solution with corn oil to the desired final concentration. A common ratio is 10% DMSO and 90% corn oil.[9]

-

Mix thoroughly before each administration to ensure a homogenous suspension.

-

For clinical trials, this compound was formulated into solid oral dosage forms (tablets). While the exact composition of the marketed formulation is proprietary, it would have included standard pharmaceutical excipients such as diluents (e.g., lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate), similar to other SERM tablets.[10]

Clinical Perspective and Conclusion

Droloxifene was a rationally designed SERM with compelling preclinical advantages over tamoxifen, including higher ER affinity and a more potent antiestrogenic profile. However, these promising in vitro and in vivo animal data did not translate into superior clinical efficacy in Phase III trials for advanced breast cancer. This outcome underscores the complexity of drug development and the critical importance of clinical validation.

Despite its discontinued clinical development, droloxifene remains a valuable tool for researchers. Its distinct isomeric activity, well-characterized mechanism of action, and extensive preclinical data make it an important reference compound for studying estrogen receptor biology, SERM mechanisms, and as a standard for the development of novel endocrine therapies. This guide provides the foundational technical knowledge for the synthesis, purification, and analysis of droloxifene and its isomers, enabling its continued use in a research capacity.

References

-

Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf. (n.d.). Retrieved January 24, 2026, from [Link]

-

Droloxifene | C26H29NO2 | CID 3033767 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

- Löser, R., Seibel, K., & Eppenberger, U. (1985). Preclinical data for Droloxifene. Journal of Steroid Biochemistry, 23(5B), 905-912.

-

Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

-

Droloxifene - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

- Löser, R., Seibel, K., & Eppenberger, U. (1986). Pharmacological activities of droloxifene isomers. Journal of Cancer Research and Clinical Oncology, 112(2), 119-122.

-

Synthesis and Characterization of Bioactive Tamoxifen-conjugated Polymers - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

-

Development and Validation of RP-HPLC Method for the Estimation of Raloxifene in Marketed Formulations - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- Knabbe, C., Zugmaier, G., Schmahl, M., Dietel, M., Lippman, M. E., & Dickson, R. B. (1991). Induction of transforming growth factor beta by the antiestrogens droloxifene, tamoxifen, and toremifene in MCF-7 cells. American journal of clinical oncology, 14 Suppl 2, S15-20.

- Sano, A., et al. (2006). Short-step Synthesis of Droloxifene via the Three-Component Coupling Reaction among Aromatic Aldehyde, Cinnamyltrimethylsilane, and 13-Chlorophenetole. Tetrahedron Letters, 47(10), 1631-1635.

-

Development and validation of RP-HPLC method for determination of Raloxifene Hydrochloride from pharmaceutical preparation - JOCPR. (n.d.). Retrieved January 24, 2026, from [Link]

-

PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Strategies to Inhibit Myc and Their Clinical Applicability - Frontiers. (n.d.). Retrieved January 24, 2026, from [Link]

- US11261151B2 - Methods for making and using endoxifen - Google Patents. (n.d.).

-

HPLC analysis of raloxifene hydrochloride and its application to drug quality control studies. (n.d.). Retrieved January 24, 2026, from [Link]

-

Easy purification of isomers with prepacked glass columns - Chromatography Today. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis of Tamoxifen‐Artemisinin and Estrogen‐Artemisinin Hybrids Highly Potent Against Breast and Prostate Cancer - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

-

Preparative Chromatography: A Holistic Approach - RSSL. (n.d.). Retrieved January 24, 2026, from [Link]

-

Development and Validation of Isocratic RP-HPLC Method for Raloxifene Hydrochloride in Bulk and Pharmaceutical Formulation. - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 24, 2026, from [Link]

- US5972383A - Solid orally administerable raloxifene hydrochloride pharmaceutical formulation - Google Patents. (n.d.).

- Yao, J., et al. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene a-Quinones. Chemical Research in Toxicology, 14(12), 1643-1653.

-

US Patent for Methods for making and using endoxifen. (n.d.). Retrieved January 24, 2026, from [Link]

-

Role of TGF-β signaling in the mechanisms of tamoxifen resistance - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

- WO2017080770A1 - Synthesis of (z)-endoxifen hydrochloride - Google Patents. (n.d.).

-

The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - Rotachrom Technologies. (n.d.). Retrieved January 24, 2026, from [Link]

-

hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (n.d.). Retrieved January 24, 2026, from [Link]

-

Synthesis, Separation and Characterisation of 4-Hydroxytamoxifen derivatives. | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

US Patent for Triphenyl butene derivatives. (n.d.). Retrieved January 24, 2026, from [Link]

-

TGF-Beta signaling pathway - YouTube. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. Droloxifene | C26H29NO2 | CID 3033767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Droloxifene - Wikipedia [en.wikipedia.org]

- 3. Preclinical data for Droloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Droloxifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacological activities of droloxifene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. Induction of transforming growth factor beta by the antiestrogens droloxifene, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. US5972383A - Solid orally administerable raloxifene hydrochloride pharmaceutical formulation - Google Patents [patents.google.com]

An In-depth Technical Guide on Droloxifene Citrate in Cardiovascular Disorder Studies

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Droloxifene, a selective estrogen receptor modulator (SERM), has been investigated for its potential therapeutic applications beyond its initial focus on breast cancer. This technical guide provides a comprehensive overview of the existing research on droloxifene citrate in the context of cardiovascular disorders. While the clinical development of droloxifene was ultimately discontinued, the preclinical and clinical findings offer valuable insights into the complex interplay between estrogen receptor modulation and cardiovascular health. This document delves into the pharmacodynamics of droloxifene, its observed effects on key cardiovascular parameters, and the potential underlying molecular mechanisms. Detailed methodologies for relevant in vitro and in vivo studies are presented to aid researchers in designing future investigations in this area.

Introduction: The Promise of Selective Estrogen Receptor Modulation in Cardiovascular Health

Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The well-documented cardiovascular benefits of estrogen have spurred interest in developing therapies that can mimic these positive effects without the associated risks of hormone replacement therapy, such as an increased risk of certain cancers.[1] Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity.[2] This unique pharmacological profile makes them attractive candidates for providing cardiovascular protection while minimizing undesirable effects on reproductive tissues.[3]

Droloxifene, a structural analogue of tamoxifen, emerged as a promising SERM with a distinct preclinical profile.[3] It demonstrated a higher affinity for the estrogen receptor and a more favorable ratio of antiestrogenic to estrogenic activity compared to tamoxifen. While its primary development was for breast cancer, its potential cardiovascular effects garnered significant interest. This guide synthesizes the available scientific literature to provide a detailed examination of droloxifene's role in cardiovascular disorder studies.

Pharmacodynamics and Molecular Mechanism of Action

Droloxifene's biological effects are primarily mediated through its interaction with estrogen receptors (ERs), predominantly ERα and ERβ. The tissue-specific outcomes of this interaction are determined by the differential expression of these receptor subtypes, as well as the cellular context of co-activator and co-repressor proteins.

Estrogen Receptor Binding and Modulation

Droloxifene binds to estrogen receptors with high affinity, acting as an antagonist in breast tissue, which was the basis for its development as a breast cancer therapeutic.[4] However, in other tissues, such as bone and the cardiovascular system, it can exhibit estrogen-like, or agonistic, effects.[3] The precise conformational change induced in the ER upon droloxifene binding dictates the subsequent recruitment of transcriptional machinery, leading to the activation or repression of target genes.

Potential Signaling Pathways in the Cardiovascular System

While the specific signaling cascades activated by droloxifene in cardiovascular cells are not fully elucidated, inferences can be drawn from studies on other SERMs and estrogen itself. The key pathways likely involved include:

-

PI3K/Akt/eNOS Pathway: A critical pathway in endothelial cells for the production of nitric oxide (NO), a potent vasodilator. Estrogen is known to activate endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway. Studies on the SERM raloxifene have shown its ability to activate eNOS via this non-genomic signaling cascade.[5] It is plausible that droloxifene's positive effects on endothelial function are mediated through a similar mechanism.

-

TGF-β Signaling: Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in cardiovascular health, including involvement in fibrosis and inflammation.[6] Some preclinical data suggests that droloxifene can induce the expression of TGF-β, which may have implications for its effects on vascular remodeling and atherosclerosis.[4][7]

-

Antioxidant Effects: Droloxifene has been shown to possess membrane antioxidant properties, inhibiting lipid peroxidation.[2] This action may contribute to its cardioprotective potential by reducing oxidative stress, a key contributor to endothelial dysfunction and atherosclerosis.[8][9]

Signaling Pathway Visualization

Caption: Proposed PI3K/Akt/eNOS signaling pathway activated by droloxifene in endothelial cells.

Preclinical Evidence of Cardiovascular Effects

While direct preclinical studies on droloxifene in cardiovascular models are limited, some data, primarily from rat studies, and inferences from other SERMs provide valuable insights.

Lipid Profile Modulation

In ovariectomized rats, droloxifene demonstrated a significant dose-dependent reduction in total cholesterol levels.[10] This cholesterol-lowering effect is a consistent finding among SERMs and is considered a key mechanism for their potential cardioprotective benefits.[11]

Effects on Atherosclerosis

Experimental Protocol: Assessment of Atherosclerosis in an ApoE Knockout Mouse Model

This protocol provides a general framework for investigating the effects of a compound like droloxifene on the development of atherosclerosis.

1. Animal Model and Treatment:

- Use male or female Apolipoprotein E (ApoE) knockout mice, which are genetically predisposed to developing atherosclerosis.[13][14]

- At 8-12 weeks of age, switch the mice to a high-fat "Western" diet to accelerate plaque formation.[15]

- Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound at a predetermined dose, administered daily via oral gavage).

- Treat the animals for a period of 12-16 weeks.

2. In-life Assessments:

- Monitor body weight and food consumption weekly.

- At baseline and at the end of the study, collect blood samples via retro-orbital or tail-vein bleed for lipid profile analysis (total cholesterol, LDL, HDL, triglycerides).

3. Terminal Procedures and Tissue Collection:

- At the end of the treatment period, euthanize the mice by an approved method.

- Perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

- Carefully dissect the entire aorta from the heart to the iliac bifurcation.

4. Plaque Burden Analysis:

- Perform en face analysis by staining the longitudinally opened aorta with Oil Red O to visualize lipid-rich plaques.[16]

- Quantify the percentage of the aortic surface area covered by plaques using image analysis software.

- For more detailed analysis, embed the aortic root in OCT medium, cryosection, and stain with Oil Red O and hematoxylin.

- Quantify the lesion area in the aortic root sections.

5. Histological and Immunohistochemical Analysis:

- Perform histological staining (e.g., Masson's trichrome) to assess collagen content (fibrous cap thickness) in the plaques.

- Use immunohistochemistry to analyze the cellular composition of the plaques, including macrophages (e.g., anti-CD68 antibody) and smooth muscle cells (e.g., anti-α-smooth muscle actin antibody).

Cardiac Hypertrophy

There is a lack of direct studies investigating the effect of droloxifene on cardiac hypertrophy. However, research on raloxifene has shown that it can prevent pressure overload-induced cardiac hypertrophy in mice.[17][18] The proposed mechanism involves the inhibition of p38 MAP kinase phosphorylation.[17] These findings suggest that SERMs, potentially including droloxifene, may have a beneficial role in mitigating pathological cardiac remodeling.

Clinical Studies of Droloxifene in Cardiovascular Health

The most significant clinical evidence for the cardiovascular effects of droloxifene comes from a randomized, double-blind, crossover study in healthy postmenopausal women.[3] This study compared the effects of droloxifene (60 mg/day) with conjugated estrogen (0.625 mg/day).

Effects on Lipid Profile

The study demonstrated that droloxifene has favorable effects on the lipid profile, which are summarized in the table below.

| Lipid Parameter | Droloxifene (60 mg/day) | Conjugated Estrogen (0.625 mg/day) |

| LDL Cholesterol | ↓ 16.6% (p<0.001) | ↓ 12.0% (p<0.001) |

| Lipoprotein(a) | ↓ 13.2% (p<0.05) | ↓ 9.5% (p<0.05) |

| HDL Cholesterol | No significant change | ↑ 18.5% (p<0.001) |

| Triglycerides | No significant change | No significant change |

Data from Herrington et al. (2000).[3]

Droloxifene significantly lowered both LDL cholesterol and lipoprotein(a), similar to estrogen.[3] However, unlike estrogen, it did not increase HDL cholesterol.[3] The lack of an effect on triglycerides could be considered an advantage, as elevated triglycerides are an independent cardiovascular risk factor.[10]

Hemostatic and Fibrinolytic Effects

Droloxifene also influenced several markers of coagulation and fibrinolysis.

| Hemostatic/Fibrinolytic Factor | Droloxifene Effect | Estrogen Effect |

| Fibrinogen | ↓ 17.8% (p=0.004) | ↓ 7.3% |

| Antithrombin III | ↓ 7% | ↓ 10% |

| Plasminogen | No significant change | Increased |

| PAI-1 | No significant change | Decreased |

| tPA | No significant change | No significant change |

Data from Herrington et al. (2000).[3]

Experimental Protocol: Measurement of Fibrinogen and PAI-1

Fibrinogen Assay (Clauss Method):

-

Principle: This is a functional assay that measures the rate of fibrin clot formation after the addition of a high concentration of thrombin to citrated plasma. The clotting time is inversely proportional to the fibrinogen concentration.

-

Procedure:

-

Prepare platelet-poor plasma from citrated whole blood by double centrifugation.

-

Pre-warm the plasma sample to 37°C.

-

Add a standardized high-potency thrombin reagent to the plasma.

-

Measure the time to clot formation using a coagulometer.

-

Determine the fibrinogen concentration by comparing the clotting time to a standard curve prepared from calibrators with known fibrinogen concentrations.

-

-

Procedure:

-

Wash the plate to remove unbound substances.

-

Wash the plate again.

-

Add a substrate for the enzyme, which results in a color change.

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

Endothelial Function

A key finding of the clinical study was the positive effect of droloxifene on endothelial function, as measured by flow-mediated vasodilation (FMD) of the brachial artery. Droloxifene produced a 36.4% increase in FMD, which was comparable to the 27.3% increase observed with estrogen.[3] This was the first evidence in women of an estrogen agonistic effect on endothelium-dependent vasodilation with a SERM.[3]

Experimental Protocol: Flow-Mediated Dilation (FMD) of the Brachial Artery

1. Subject Preparation:

- Subjects should fast for at least 8-12 hours prior to the measurement.

- Subjects should refrain from exercise, caffeine, and smoking on the day of the study.

- The measurement should be performed in a quiet, temperature-controlled room with the subject in a supine position for at least 10 minutes before the scan.

2. Image Acquisition:

- Use a high-resolution ultrasound system with a linear array transducer (≥7.5 MHz).

- Scan the brachial artery in a longitudinal plane 2-15 cm above the antecubital fossa.

- Obtain a clear image of the anterior and posterior walls of the artery.

3. Baseline Measurement:

- Record a baseline image of the brachial artery for at least 1 minute.

- Measure the baseline diameter of the artery from the intima-lumen interface of the anterior wall to the intima-lumen interface of the posterior wall at end-diastole.

4. Induction of Reactive Hyperemia:

- Inflate a blood pressure cuff on the forearm to a suprasystolic pressure (typically 200-250 mmHg or 50 mmHg above systolic pressure) to occlude arterial inflow.

- Maintain the occlusion for 5 minutes.

5. Post-Occlusion Measurement:

- Rapidly deflate the cuff to induce reactive hyperemia.

- Continuously record the brachial artery diameter for at least 3 minutes after cuff deflation.

- The peak arterial diameter is typically observed between 45 and 75 seconds after deflation.

6. Data Analysis:

- Measure the peak post-occlusion diameter of the brachial artery.

- Calculate FMD as the percentage change from the baseline diameter: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.[20][21]

Workflow Visualization

Caption: Standardized workflow for the measurement of flow-mediated dilation.

Cardiovascular Safety Profile

The available data on the cardiovascular safety of droloxifene is limited. As with other SERMs like tamoxifen and raloxifene, there is a potential increased risk of venous thromboembolic events.[22] However, comprehensive cardiovascular safety data from large, long-term clinical trials are not available for droloxifene due to the discontinuation of its clinical development.

Discussion and Future Directions

The studies on this compound in the context of cardiovascular disorders, though limited, provide compelling evidence for its estrogen-like agonistic effects on several key cardiovascular parameters in postmenopausal women. The favorable modulation of the lipid profile, reduction in fibrinogen, and improvement in endothelial function highlight the potential of SERMs as cardioprotective agents.

However, the lack of an increase in HDL cholesterol and the unknown net effect on arterial thrombosis underscore the complexity of SERM action. Furthermore, the absence of long-term outcome data means that the translation of these positive effects on surrogate markers to a tangible reduction in cardiovascular events remains unproven.

For future research in this area, several avenues could be explored:

-

Preclinical Studies: There is a clear need for well-designed preclinical studies to investigate the effects of droloxifene on atherosclerosis and cardiac hypertrophy in relevant animal models.

-

Mechanistic Studies: Further in vitro studies are required to elucidate the specific signaling pathways modulated by droloxifene in endothelial cells, vascular smooth muscle cells, and cardiomyocytes.

-

Comparative Studies: Head-to-head comparisons of different SERMs in cardiovascular models could help to identify the most promising candidates for further development and to understand the structure-activity relationships that govern their tissue-specific effects.

Conclusion

This compound represents an intriguing chapter in the exploration of SERMs for cardiovascular protection. While its journey to the clinic was halted, the scientific knowledge gained from its study continues to inform the field. The findings underscore the potential for developing novel therapies that can harness the beneficial cardiovascular effects of estrogen while mitigating the risks. This technical guide serves as a comprehensive resource for researchers and scientists, providing a foundation for future investigations into the fascinating and complex world of selective estrogen receptor modulation in cardiovascular health and disease.

References

-

Herrington, D. M., Brosnihan, K. B., Pusser, B. I., Seely, E. W., Ridker, P. M., Rifai, N., & Gerhard, M. D. (2000). Cardiovascular effects of droloxifene, a new selective estrogen receptor modulator, in healthy postmenopausal women. Arteriosclerosis, thrombosis, and vascular biology, 20(6), 1606–1612. [Link]

-

Wiseman, H., Paganga, G., Rice-Evans, C., & Halliwell, B. (1992). Droloxifene (3-hydroxytamoxifen) has membrane antioxidant ability: potential relevance to its mechanism of therapeutic action in breast cancer. Cancer letters, 66(1), 61–68. [Link]

-

Zhang, S., Reddick, R. L., Piedrahita, J. A., & Maeda, N. (1994). Spontaneous hypercholesterolemia and arterial lesions in mice lacking apolipoprotein E. Science, 265(5173), 836–840. [Link]

-

Simoncini, T., Hafezi-Moghadam, A., Brazil, D. P., Ley, K., Chin, W. W., & Liao, J. K. (2000). Interaction of oestrogen receptor with the regulatory subunit of phosphatidylinositol-3-OH kinase. Nature, 407(6803), 538–541. [Link]

-

Bjarnason, N. H., Haarbo, J., Byrjalsen, I., Kauffman, R. F., & Christiansen, C. (1997). Raloxifene inhibits aortic accumulation of cholesterol in ovariectomized, cholesterol-fed rabbits. Circulation, 96(6), 1964–1969. [Link]

-

Corretti, M. C., Anderson, T. J., Benjamin, E. J., Celermajer, D., Charbonneau, F., Creager, M. A., ... & Vogel, R. (2002). Guidelines for the ultrasound assessment of endothelial-dependent flow-mediated vasodilation of the brachial artery: a report of the International Brachial Artery Reactivity Task Force. Journal of the American College of Cardiology, 39(2), 257-265. [Link]

-

Declerck, P. J., Alessi, M. C., Verstreken, M., Kruithof, E. K., Juhan-Vague, I., & Collen, D. (1988). Measurement of plasminogen activator inhibitor 1 in biologic fluids with a murine monoclonal antibody-based enzyme-linked immunosorbent assay. Blood, 71(1), 220–225. [Link]

-

Grainger, D. J., Witchell, C. M., & Metcalfe, J. C. (1995). Tamoxifen elevates transforming growth factor-beta and suppresses diet-induced formation of lipid lesions in mouse aorta. Nature medicine, 1(10), 1067–1073. [Link]

-

Seko, Y., Kato, T., & Yazaki, Y. (2004). Raloxifene prevents cardiac hypertrophy and dysfunction in pressure-overloaded mice. Hypertension, 44(4), 482–487. [Link]

-

Hasmann, M., Rattel, B., & Löser, R. (1994). Preclinical data for Droloxifene. Cancer letters, 84(2), 101–116. [Link]

-

Fliegner, D., Schubert, C., Penna, C., Frey, N., Katus, H. A., & Backs, J. (2012). Effects of Estrogen, an ERα Agonist and Raloxifene on Pressure Overload Induced Cardiac Hypertrophy. PloS one, 7(12), e50802. [Link]

-

Clauss, A. (1957). Gerinnungsphysiologische Schnellmethode zur Bestimmung des Fibrinogens. Acta haematologica, 17(4), 237–246. [Link]

-

Maruhashi, T., Kajikawa, M., Kishimoto, S., Hashimoto, H., Takaeko, Y., Yamaji, T., ... & Higashi, Y. (2020). Diagnostic criteria of flow-mediated vasodilation for normal endothelial function and nitroglycerin-induced vasodilation for normal vascular smooth muscle function of the brachial artery. Journal of the American Heart Association, 9(2), e013915. [Link]

-

Plump, A. S., Smith, J. D., Hayek, T., Aalto-Setälä, K., Walsh, A., Verstuyft, J. G., ... & Breslow, J. L. (1992). Severe hypercholesterolemia and atherosclerosis in apolipoprotein E-deficient mice created by homologous recombination in ES cells. Cell, 71(2), 343–353. [Link]

-